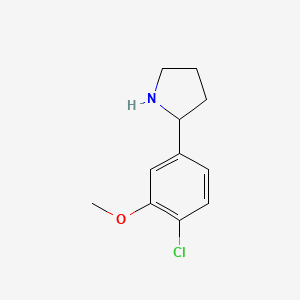![molecular formula C9H7ClN2O2 B13527172 Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the reaction of 4-chloropyrazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed carbonylation reaction, where 4-chloropyrazole is reacted with carbon monoxide in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: Contains a hydroxymethyl group instead of a chlorine atom.
Uniqueness
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3 |
InChIキー |
RQCWRTQCRGHFJF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC=NN2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



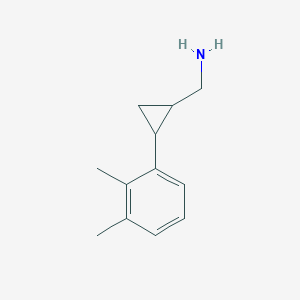

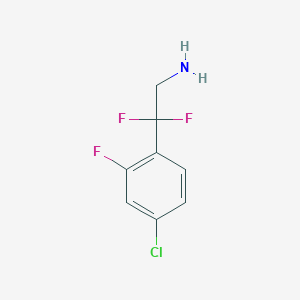
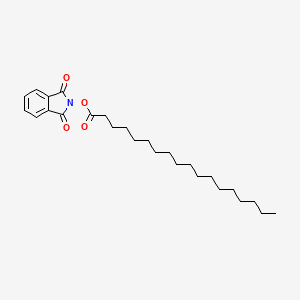
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)


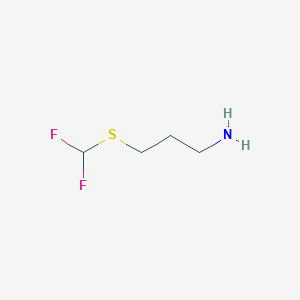
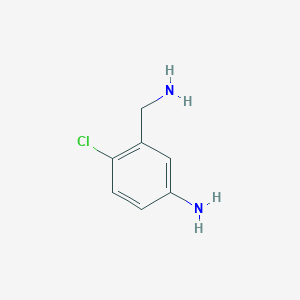
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)


